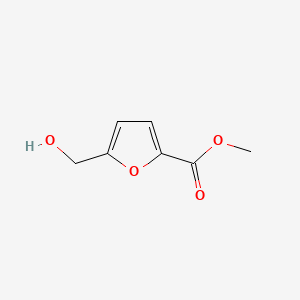

5-(hydroxyméthyl)furan-2-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 5-(hydroxymethyl)furan-2-carboxylate is a natural product found in Curvularia lunata with data available.

Applications De Recherche Scientifique

Activité antibactérienne

5-(hydroxyméthyl)furan-2-carboxylate de méthyle (MFC) : a été identifié comme un composé présentant des propriétés antibactériennes significatives. La recherche indique que le MFC présente une activité antibactérienne élevée contre les bactéries Gram-positives telles que Staphylococcus aureus, Bacillus cereus et Bacillus subtilis. Il montre également une activité modérée contre les bactéries Gram-négatives, notamment Escherichia coli, Salmonella Typhi, Serratia marcescens et Pseudomonas aeruginosa . Les effets bactériolitiques du MFC provoquent des dommages à la paroi cellulaire et à la membrane, ce qui est une voie prometteuse pour le développement de nouveaux agents antibactériens.

Cytotoxicité dans la recherche sur le cancer

Le MFC a été évalué pour ses effets cytotoxiques sur les cellules cancéreuses. Il présente une cytotoxicité sélective, en particulier contre les lignées cellulaires cancéreuses HeLa et HepG2, avec des valeurs de CI50 de 64,00 et 102,53 μg/mL, respectivement . Cela suggère que le MFC pourrait être un candidat potentiel pour le traitement du cancer, justifiant des recherches plus approfondies sur son mécanisme d'action et son efficacité dans les thérapies ciblées.

Applications anti-inflammatoires

Les propriétés anti-inflammatoires du MFC ont été explorées, les résultats suggérant son efficacité à réduire l'inflammation. Cette application est particulièrement pertinente dans le contexte des maladies inflammatoires chroniques, où le MFC pourrait potentiellement servir d'agent thérapeutique .

Synthèse de dérivés

Le MFC sert de précurseur à la synthèse de divers dérivés présentant des activités biologiques améliorées. Le processus de synthèse implique des réactions telles que la réaction de Vilsmeier-Haak, l'acétylation, l'oxydation de Pinnick et l'estérification . Ces dérivés sont ensuite testés pour leurs propriétés antibactériennes et anticancéreuses, élargissant la portée des applications du MFC en chimie médicinale.

Recherche sur la résistance aux médicaments

Avec l'essor des souches bactériennes résistantes aux médicaments, le rôle du MFC dans la lutte contre la résistance aux antimicrobiens est d'un intérêt majeur. Sa capacité à agir sur les bactéries Gram-positives et Gram-négatives le positionne comme un composé précieux dans la recherche de nouveaux agents antibactériens .

Développement de pharmacophores

La partie furane du MFC est considérée comme un motif structurel commun dans de nombreux produits naturels possédant des propriétés bioactives. Les chercheurs s'intéressent à l'incorporation de ce pharmacophore dans de nouvelles entités chimiques pour évaluer leurs activités biologiques et développer de nouveaux médicaments .

Production durable à partir de la biomasse

Le MFC et ses dérivés peuvent être produits de manière durable à partir de ressources biomassiques. Cela s'aligne sur le besoin croissant de sources écologiques et renouvelables pour les composés pharmaceutiques, faisant du MFC un composé d'intérêt dans les applications de chimie verte .

Exploration de sources naturelles

Le MFC a été isolé de sources naturelles telles que la bactérie Streptomyces sp. trouvée dans Zingiber zerumbet. L'exploration de ces sources naturelles pour le MFC fournit non seulement des informations sur la biodiversité des composés bioactifs, mais ouvre également des possibilités de découverte de nouveaux antibiotiques et agents anticancéreux .

Mécanisme D'action

Target of Action

Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) primarily targets both cancer cells and bacterial cells . It has shown high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria like Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa . In terms of cancer cells, it has shown cytotoxic activity against HeLa and HepG2 cells .

Mode of Action

MFC interacts with its targets by causing cell wall and membrane damage . This compound exhibits bacteriolytic effects on the tested microorganisms, which leads to the destruction of bacterial cells . In cancer cells, MFC induces cytotoxicity, leading to cell death .

Biochemical Pathways

It is known that mfc causes damage to the cell wall and membrane of bacteria, which could disrupt various essential biochemical pathways within these cells . In cancer cells, MFC’s cytotoxic activity could interfere with cellular proliferation and survival pathways .

Pharmacokinetics

Its cytotoxic and antibacterial activities suggest that it can be absorbed and distributed to the target cells effectively .

Result of Action

The action of MFC results in the death of targeted cells. In bacterial cells, MFC causes cell wall and membrane damage, leading to bacteriolysis . In cancer cells, MFC induces cytotoxicity, leading to cell death . These effects suggest that MFC could be potentially used as an alternative agent for the treatment of certain bacterial infections and cancers .

Action Environment

The efficacy and stability of MFC could be influenced by various environmental factors. For instance, the storage temperature of MFC is recommended to be between 2-8°C to maintain its stability . Furthermore, the effectiveness of MFC against bacteria and cancer cells could be influenced by factors such as the concentration of MFC, the type of cells, and the specific microenvironment conditions .

Analyse Biochimique

Biochemical Properties

Methyl 5-(hydroxymethyl)furan-2-carboxylate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria like Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa . The compound interacts with bacterial cell walls and membranes, causing damage and leading to bacteriolytic effects .

Cellular Effects

Methyl 5-(hydroxymethyl)furan-2-carboxylate affects various types of cells and cellular processes. It has been observed to cause cytotoxic effects on both normal and cancerous cells. In normal cells, such as LLC-MK2 and L929 cells, the compound exhibits moderate cytotoxicity with IC50 values of >512.00 and 239.06 μg/mL, respectively . In cancer cells, such as HeLa and HepG2 cells, it shows stronger cytotoxicity with IC50 values of 64.00 and 102.53 μg/mL, respectively . These effects are likely due to the compound’s ability to interfere with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Methyl 5-(hydroxymethyl)furan-2-carboxylate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to cause cell wall and membrane damage in bacteria by using the Sytox Green assay . This suggests that it may bind to specific targets within the cell wall or membrane, leading to structural disruptions and cell death. Additionally, its selective cytotoxicity on cancer cells indicates that it may interact with specific molecular targets involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-(hydroxymethyl)furan-2-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to the compound has been associated with sustained cytotoxic effects on cancer cells and antibacterial activity .

Dosage Effects in Animal Models

The effects of Methyl 5-(hydroxymethyl)furan-2-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits selective cytotoxicity on cancer cells and antibacterial activity without significant adverse effects . At higher doses, it may cause toxic effects, including damage to normal cells and tissues . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

Methyl 5-(hydroxymethyl)furan-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to be metabolized by specific enzymes, leading to the formation of metabolites that may contribute to its biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Methyl 5-(hydroxymethyl)furan-2-carboxylate within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may also influence its efficacy and toxicity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of Methyl 5-(hydroxymethyl)furan-2-carboxylate is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Activité Biologique

Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HF2C) is a furan-based compound that has garnered attention due to its diverse biological activities. Originally isolated from the fungus Curvularia lunata, it has been identified as a nonspecific host toxin contributing to maize leaf spot disease. The compound's biological potential extends beyond its pathogenicity, showcasing significant antimicrobial and anticancer properties.

Anticancer Activity

M5HF2C and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). The biological activity is often quantified using the half-maximal inhibitory concentration (IC50) value.

Key Findings

- IC50 Values :

- The amine derivative of M5HF2C exhibited an IC50 of 62.37 µg/mL against HeLa cells, indicating potent anticancer activity.

- Other derivatives showed varying levels of cytotoxicity, with some demonstrating selective activity against specific cancer cell lines.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| M5HF2C | 275.26 | HeLa |

| Amine Derivative | 62.37 | HeLa |

| 8a | 143.64 | HepG2 |

| 8b | 215.01 | Vero |

Antimicrobial Activity

The antibacterial efficacy of M5HF2C has also been studied, revealing its potential against both Gram-positive and Gram-negative bacteria.

Inhibition Studies

- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.00 |

| Bacillus cereus | 500.00 |

| Escherichia coli | 250.00 |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

The mechanism by which M5HF2C exerts its biological effects involves several biochemical pathways:

- Toxin Production : In the pathogenic context, M5HF2C is produced via a biosynthetic pathway involving xylose conversion to furfural, followed by further transformations into furoic acid and ultimately M5HF2C. This process highlights the role of metabolic intermediates in toxin production.

- Cell Membrane Disruption : The compound has been shown to cause significant electrolyte leakage from host cell membranes, which disrupts cellular integrity and leads to cell death, particularly in plant tissues affected by fungal pathogens .

- Enzymatic Interactions : Enzymes such as xylanase and acetyl xylan esterase are integral to the biosynthesis of M5HF2C toxins, linking carbohydrate metabolism to pathogenicity in Curvularia lunata .

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of M5HF2C derivatives against various cancer cell lines. The results indicated that structural modifications significantly influence biological activity, with certain substitutions enhancing anticancer properties while others diminish them .

Antibacterial Efficacy Assessment

Research conducted on the antibacterial properties of M5HF2C revealed its effectiveness against common pathogens responsible for foodborne illnesses. The findings suggested that derivatives with specific functional groups exhibited enhanced activity against resistant strains .

Propriétés

IUPAC Name |

methyl 5-(hydroxymethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVVHNKBMLQFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508425 | |

| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36802-01-4 | |

| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological origin of Methyl 5-(hydroxymethyl)furan-2-carboxylate?

A: Methyl 5-(hydroxymethyl)furan-2-carboxylate is a toxin produced by the plant pathogenic fungus Curvularia lunata (teleomorph: Cochliobolus lunatus) [, ]. This fungus causes Curvularia leaf spot, a disease affecting crops like maize [, , ].

Q2: How does Methyl 5-(hydroxymethyl)furan-2-carboxylate contribute to the pathogenicity of Curvularia lunata?

A: Studies have shown that Methyl 5-(hydroxymethyl)furan-2-carboxylate acts as a non-host-specific toxin [, ]. When applied to maize plants, the purified toxin induces symptoms similar to those observed in natural C. lunata infections []. This suggests a direct role of the toxin in disease development.

Q3: Are there specific genes involved in the production of Methyl 5-(hydroxymethyl)furan-2-carboxylate by C. lunata?

A: Yes, research has identified a gene called Clt-1 that plays a crucial role in the biosynthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate []. Disrupting this gene significantly reduces both the production of the toxin and the pathogenicity of C. lunata []. Further investigation revealed other proteins potentially involved in toxin production, such as succinate dehydrogenase flavoprotein subunit (Sdh1p) and eukaryotic elongation factor 3 (EF-3) [].

Q4: Beyond Clt-1, are there other genes or proteins potentially involved in the toxin's production?

A: Yes, proteomic analysis has identified several proteins potentially linked to Methyl 5-(hydroxymethyl)furan-2-carboxylate production. These include Sdh1p, potentially involved in toxin anabolism, and EF-3, potentially facilitating the synthesis of proteins required for toxin production []. Additionally, the Scd gene, encoding scytalone dehydratase, has been linked to toxin production at both the protein and transcriptional levels [].

Q5: Has Methyl 5-(hydroxymethyl)furan-2-carboxylate been found in infected plants?

A: Yes, analysis of maize leaves infected with C. lunata revealed the presence of Methyl 5-(hydroxymethyl)furan-2-carboxylate, confirming its production during plant infection [].

Q6: Does the deletion of the Clt-1 gene impact other metabolic pathways in C. lunata?

A: Yes, metabolomic studies indicate that the Clt-1 gene influences various metabolic pathways in C. lunata besides toxin production. These include glycerolipid metabolism, non-ribosomal peptide biosynthesis, and its associated metabolism []. This suggests a complex metabolic network influenced by Clt-1.

Q7: Does Methyl 5-(hydroxymethyl)furan-2-carboxylate exhibit any synergistic antimicrobial activity?

A: Research indicates that Methyl 5-(hydroxymethyl)furan-2-carboxylate shows synergistic antibacterial activity against Proteus spp. when combined with 1-methyl ester-nigericin []. This combination significantly reduced the minimum inhibitory concentration (MIC) compared to individual treatments [].

Q8: Is there evidence that Methyl 5-(hydroxymethyl)furan-2-carboxylate plays a role in biofilm formation?

A: Interestingly, the combination of Methyl 5-(hydroxymethyl)furan-2-carboxylate and 1-methyl ester-nigericin effectively reduced biofilm formation by Proteus vulgaris strains []. This suggests a potential application of this compound combination in managing biofilms.

Q9: Are there any known interactions between Methyl 5-(hydroxymethyl)furan-2-carboxylate and other proteins in C. lunata?

A: Research is ongoing to identify proteins that interact with Clt-1, the protein encoded by the Clt-1 gene, which is crucial for toxin production []. Yeast two-hybrid library construction is being employed to discover these interactions, potentially revealing more about the toxin's biosynthetic pathway and regulation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.